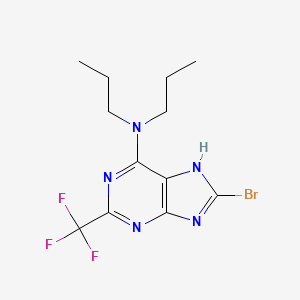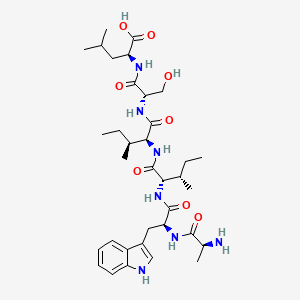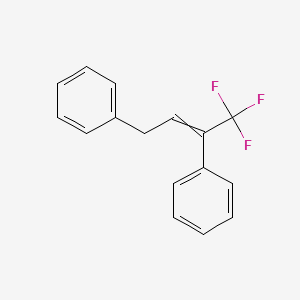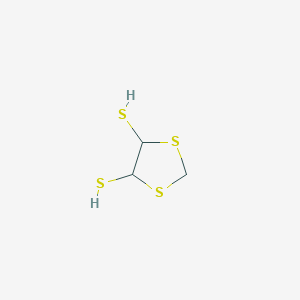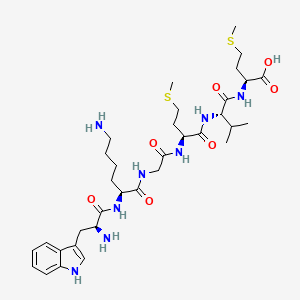
L-Methionine, L-tryptophyl-L-lysylglycyl-L-methionyl-L-valyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Methionine, L-tryptophyl-L-lysylglycyl-L-methionyl-L-valyl- is a complex peptide composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Each amino acid in this peptide contributes unique properties, making the compound versatile and valuable for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, L-tryptophyl-L-lysylglycyl-L-methionyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers.
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, providing an alternative method for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
L-Methionine, L-tryptophyl-L-lysylglycyl-L-methionyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amine substitution reactions.
Major Products
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiol groups from cysteine residues.
Substitution: Various peptide derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
L-Methionine, L-tryptophyl-L-lysylglycyl-L-methionyl-L-valyl- has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and detoxification.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Wirkmechanismus
The mechanism of action of L-Methionine, L-tryptophyl-L-lysylglycyl-L-methionyl-L-valyl- involves its interaction with specific molecular targets and pathways. For instance, methionine residues can act as antioxidants, scavenging free radicals and reducing oxidative stress. Additionally, the peptide can modulate cellular signaling pathways by interacting with receptors and enzymes, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Methionine: An essential amino acid with antioxidant properties.
L-Tryptophan: A precursor to serotonin and melatonin, involved in mood regulation.
L-Lysine: An essential amino acid important for protein synthesis and immune function.
L-Valine: A branched-chain amino acid involved in muscle metabolism.
Uniqueness
L-Methionine, L-tryptophyl-L-lysylglycyl-L-methionyl-L-valyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This peptide’s combination of methionine, tryptophan, lysine, glycine, and valine residues allows it to participate in diverse biochemical reactions and interactions, making it a valuable tool for research and industrial applications.
Eigenschaften
CAS-Nummer |
573691-82-4 |
|---|---|
Molekularformel |
C34H54N8O7S2 |
Molekulargewicht |
751.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C34H54N8O7S2/c1-20(2)29(33(47)41-27(34(48)49)13-16-51-4)42-32(46)26(12-15-50-3)39-28(43)19-38-31(45)25(11-7-8-14-35)40-30(44)23(36)17-21-18-37-24-10-6-5-9-22(21)24/h5-6,9-10,18,20,23,25-27,29,37H,7-8,11-17,19,35-36H2,1-4H3,(H,38,45)(H,39,43)(H,40,44)(H,41,47)(H,42,46)(H,48,49)/t23-,25-,26-,27-,29-/m0/s1 |
InChI-Schlüssel |
SXGSOULSPLWZCT-YZXAOCOMSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane](/img/structure/B14219907.png)
![N''-[4-(Methanesulfonyl)phenyl]guanidine](/img/structure/B14219922.png)
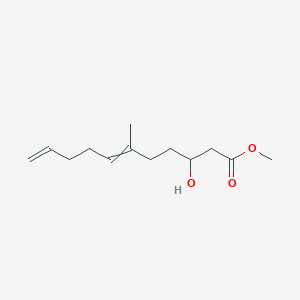
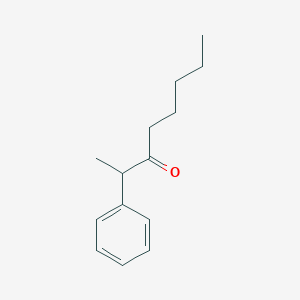
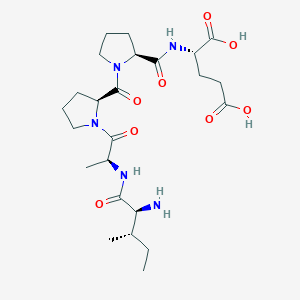
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14219966.png)

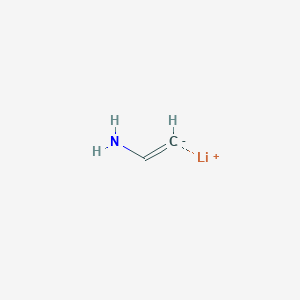
![(3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate](/img/structure/B14219983.png)
![Propan-2-yl [4-(dimethylamino)phenyl]carbamate](/img/structure/B14219986.png)
